molecular formula C18H16F2N4OS B2989260 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 298215-08-4

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2989260
CAS No.: 298215-08-4
M. Wt: 374.41
InChI Key: JXIOSEGWASAANO-UHFFFAOYSA-N
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Description

The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide (molecular formula: C₁₆H₁₂F₂N₄OS, molecular weight: 346.4 g/mol) is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 5, a methyl group at position 4, and a sulfanyl-acetamide moiety linked to a 2,4-difluorophenyl group . Its structural uniqueness lies in the combination of hydrophobic (benzyl, difluorophenyl) and hydrogen-bonding (sulfanyl, acetamide) functionalities, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4OS/c1-24-16(9-12-5-3-2-4-6-12)22-23-18(24)26-11-17(25)21-15-8-7-13(19)10-14(15)20/h2-8,10H,9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIOSEGWASAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

  • Formation of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol: : This intermediate can be synthesized by reacting benzyl chloride with thiosemicarbazide under acidic conditions.

  • Thiol-ene Reaction: : The thiol group of the intermediate reacts with an alkene derivative, such as 2,4-difluorophenyl acrylamide, in the presence of a radical initiator to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide bond.

  • Reduction: : The nitro group in the difluorophenyl ring can be reduced to an amine.

  • Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : Using reducing agents like tin chloride or iron powder.

  • Substitution: : Using nucleophiles such as halides or alkylating agents.

Major Products Formed

  • Disulfides: : Formed from the oxidation of the thiol group.

  • Amines: : Formed from the reduction of nitro groups.

  • Substituted Benzyl Derivatives: : Resulting from substitution reactions.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential antibacterial and antifungal properties.

  • Medicine: : Investigated for its anticancer activity and potential use in drug development.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and target organism.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole-acetamide derivatives, focusing on substituent variations and their implications for physicochemical properties and bioactivity.

Substituent Variations on the Triazole Ring

Alkyl and Aryl Modifications
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Key Features: Incorporates a pyridinyl group at position 5 and ethyl substituents on both the triazole and phenyl rings. Bioactivity: Acts as a potent Orco agonist, facilitating insect olfactory receptor activation .
  • OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) Key Features: Features a 4-pyridinyl group and isopropylphenyl acetamide tail. Bioactivity: Another Orco agonist with structural similarity to VUAA-1 . Comparison: The isopropyl group in OLC-12 introduces steric bulk, which could reduce metabolic clearance compared to the target compound’s difluorophenyl group.
Halogenated and Electron-Withdrawing Groups
  • N-(2,6-dichlorophenyl)-2-{[5-(4-tert-butylphenoxymethyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Key Features: Contains dichlorophenyl and tert-butylphenoxymethyl substituents. Comparison: The target compound’s fluorine atoms offer similar electronegativity but with reduced steric hindrance compared to chlorine.

Modifications on the Acetamide Moiety

Aromatic vs. Aliphatic Chains
  • N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    • Key Features : Includes a propenyl group on the triazole and a 4-methoxybenzyl substituent.
    • Impact : The propenyl group may enhance conformational flexibility, while the methoxy group improves solubility through polar interactions .
    • Comparison : The target compound’s methyl and benzyl groups prioritize lipophilicity over solubility, suggesting divergent bioavailability profiles.
  • N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

    • Key Features : Substituted with a bromophenyl group and cyclohexylmethyl chain.
    • Bioactivity : Investigated as an HIV-1 reverse transcriptase inhibitor .
    • Comparison : The cyclohexylmethyl group in this compound introduces significant steric bulk, which may hinder enzymatic binding compared to the target compound’s compact benzyl group.

Biological Activity

The compound 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C20H22N4OS
  • Molecular Weight : 366.48 g/mol
  • CAS Number : 626204-51-1

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including this compound. The mechanism of action typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Activity Against Various Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans32 µg/mL

These results indicate that the compound exhibits varying degrees of antifungal activity against different strains, with the lowest MIC observed against Candida albicans .

The biological activity of the compound can be attributed to its ability to inhibit key enzymes in the biosynthesis pathway of ergosterol. Specifically, it targets lanosterol demethylase (CYP51), which is crucial for converting lanosterol to ergosterol. This inhibition disrupts membrane integrity and function in fungal cells, leading to cell death .

Study 1: Efficacy Against Clinical Isolates

A study conducted by researchers at a major university evaluated the efficacy of this compound against clinical isolates of Candida spp. and Aspergillus spp. The results showed that the compound not only inhibited fungal growth but also reduced biofilm formation significantly.

Findings :

  • Reduction in biofilm formation by up to 70% at sub-MIC levels.
  • Enhanced antifungal activity when used in combination with conventional antifungals such as fluconazole.

Study 2: Toxicity and Safety Profile

Another important aspect of evaluating the biological activity of any new compound is its safety profile. A toxicity study revealed that at therapeutic doses, the compound exhibited minimal cytotoxicity towards human cell lines, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols for compounds with similar hazards, including:

  • PPE : Lab coat, gloves, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
  • Storage : Keep in airtight containers, away from heat and moisture, in a ventilated, fire-resistant area .
  • Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid water contact to prevent unintended reactions .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Use multimodal techniques:

  • X-ray crystallography : Resolve 3D structure and confirm substituent positions (e.g., triazole ring geometry) .
  • Spectroscopy : 1^1H/13^13C NMR for functional group verification; mass spectrometry (MS) for molecular weight validation .
  • Data Reporting : Include tables of crystallographic parameters (bond lengths, angles) and spectroscopic peaks in publications .

Q. What synthetic routes are used to prepare 1,2,4-triazole-containing acetamides like this compound?

  • Methodological Answer : Common strategies include:

  • Cyclocondensation : React thiosemicarbazides with carboxylic acids to form triazole cores .
  • Sulfanyl Acetamide Coupling : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution (e.g., using mercapto-triazole intermediates) .
  • Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s anti-exudative or antimicrobial activity?

  • Methodological Answer :

  • In vivo models : Use rodent inflammation models (e.g., carrageenan-induced edema) with dose-response studies (10–100 mg/kg) .
  • In vitro assays : Measure IC50_{50} values against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods .
  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle-only groups .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare variables like purity (HPLC ≥95%), solvent systems (DMSO vs. saline), and assay endpoints (IC50_{50} vs. MIC) .
  • Structural analogs : Test derivatives with modified substituents (e.g., benzyl vs. cycloheptyl groups) to isolate activity drivers .
  • Reproducibility checks : Replicate studies under standardized OECD/CLSI guidelines .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (e.g., CF3_3) on the phenyl ring to enhance binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like COX-2 or fungal CYP51 .
  • Data integration : Tabulate bioactivity data (e.g., IC50_{50}, logP) to correlate substituents with potency .

Q. What advanced techniques characterize environmental fate or metabolic pathways of this compound?

  • Methodological Answer :

  • Environmental persistence : Use HPLC-MS/MS to measure degradation half-life in water/soil under UV light .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via LC-QTOF-MS .
  • Ecotoxicity : Test acute/chronic effects on Daphnia magna or algae using OECD 202/201 guidelines .

Data Analysis and Reporting

Q. How should crystallographic and spectroscopic data be presented to ensure reproducibility?

  • Methodological Answer :

  • CIF files : Deposit raw crystallographic data (e.g., CCDC entries) for public access .
  • Spectra : Include NMR peak assignments (δ ppm, multiplicity) and MS fragmentation patterns in supplementary materials .
  • Statistical validation : Report R-factors for crystallography (e.g., R1<0.05R_1 < 0.05) and p-values for bioactivity data .

Q. What statistical methods are suitable for analyzing dose-response or toxicity data?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .
  • ANOVA : Compare treatment groups in toxicity assays (e.g., Tukey’s post-hoc test for multiple comparisons) .
  • Survival analysis : Kaplan-Meier plots for chronic toxicity studies .

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